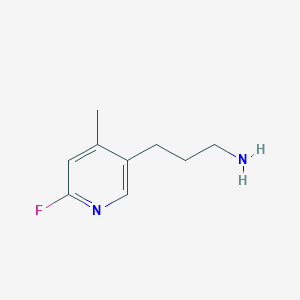
4-Bromo-N-cyclopentylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-cyclopentylpicolinamide is a chemical compound with the molecular formula C11H13BrN2O. It is a derivative of picolinamide, where a bromine atom is substituted at the 4-position of the pyridine ring, and a cyclopentyl group is attached to the nitrogen atom of the amide group. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclopentylpicolinamide typically involves the bromination of picolinamide followed by the introduction of the cyclopentyl group. One common method involves the bromination of picolinamide using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The brominated intermediate is then reacted with cyclopentylamine under suitable conditions to yield the final product .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-cyclopentylpicolinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
4-Bromo-N-cyclopentylpicolinamide has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly in the design of inhibitors for specific enzymes or receptors.
Biological Studies: It is employed in studies to understand the interaction of brominated compounds with biological systems.
Material Science: The compound can be used in the synthesis of novel materials with specific properties
Mécanisme D'action
The mechanism of action of 4-Bromo-N-cyclopentylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopentyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-N-cyclopentylpicolinamide: Similar structure with bromine at the 5-position.
4-Bromo-N-methylpicolinamide: Similar structure with a methyl group instead of a cyclopentyl group.
4-Bromo-N-cyclopentylbenzamide: Similar structure with a benzamide core instead of picolinamide .
Uniqueness
4-Bromo-N-cyclopentylpicolinamide is unique due to the specific positioning of the bromine atom and the cyclopentyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where these properties are desired .
Propriétés
Formule moléculaire |
C11H13BrN2O |
|---|---|
Poids moléculaire |
269.14 g/mol |
Nom IUPAC |
4-bromo-N-cyclopentylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O/c12-8-5-6-13-10(7-8)11(15)14-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
Clé InChI |
PBRYNXICPQDKNS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)NC(=O)C2=NC=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



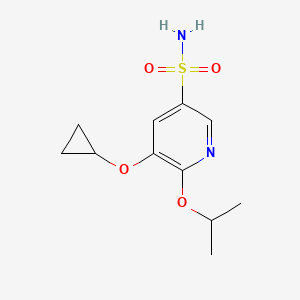
![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)
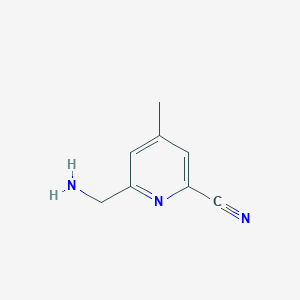

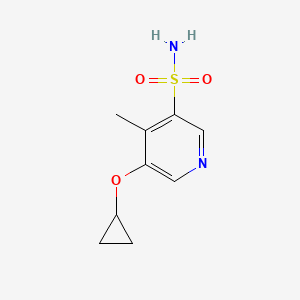
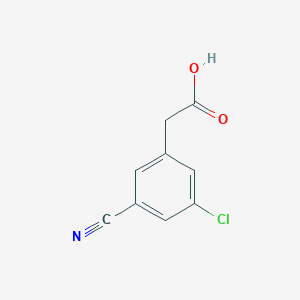
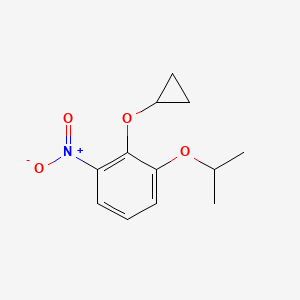
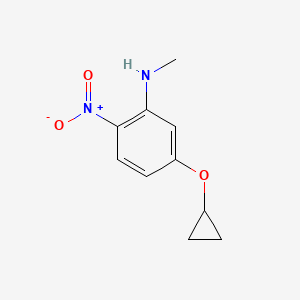

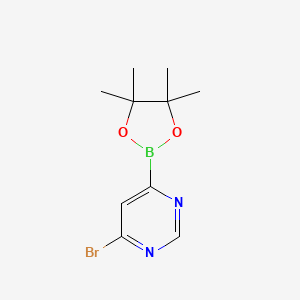
![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)

